Benzeneacetic acid, a-methylene-, (1a,2ss,4ss,5a,7ss)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrochloride (9CI); Aposcopolamine hydrochloride; Apohyoscine hydrochloride; (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 2-phenylprop-2-enoate hydrochloride
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Overview
Description
Aposcopolamine Hydrochloride Salt, also known as Benzeneacetic acid, α-methylene-, (1α,2β,4β,5α,7β)-9-methyl-3-oxa-9-azatricyclo [3.3.1.02,4]non-7-yl ester hydrochloride, is a bio-active isolate of Datura ferox and several species of Physochlaina . It belongs to the Nightshade family, Solanaceae, where tropane alkaloids are frequently found . The compound has a molecular formula of C17H19NO3·ClH and a molecular weight of 321.80 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aposcopolamine Hydrochloride Salt can be synthesized through the esterification of apohyoscine with benzeneacetic acid. The reaction typically involves the use of a suitable acid catalyst under controlled temperature conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of Aposcopolamine Hydrochloride Salt involves the extraction of apohyoscine from plant sources such as Datura ferox. The extracted apohyoscine is then subjected to esterification with benzeneacetic acid, followed by purification and crystallization to obtain the hydrochloride salt form .
Types of Reactions:
Oxidation: Aposcopolamine Hydrochloride Salt can undergo oxidation reactions, particularly at the methylene group, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to its corresponding alcohol derivatives under suitable reducing conditions.
Substitution: Aposcopolamine Hydrochloride Salt can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Aposcopolamine Hydrochloride Salt has diverse applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry for the study of tropane alkaloids.
Biology: The compound is studied for its bioactive properties and its role in plant defense mechanisms.
Medicine: Aposcopolamine Hydrochloride Salt is investigated for its potential therapeutic effects, particularly in the treatment of motion sickness and postoperative nausea.
Mechanism of Action
Aposcopolamine Hydrochloride Salt exerts its effects by antagonizing muscarinic acetylcholine receptors (mAChRs) in the central nervous system and throughout the body . This antagonism leads to the inhibition of parasympathetic nervous system activity, resulting in therapeutic effects such as the prevention of nausea and vomiting . The compound mimics the natural neurotransmitter acetylcholine, blocking its action at the receptor sites .
Comparison with Similar Compounds
Scopolamine: A tropane alkaloid with similar anticholinergic effects, used for the treatment of motion sickness and postoperative nausea.
Hyoscyamine: Another tropane alkaloid with anticholinergic properties, used for gastrointestinal disorders.
Atropine: A well-known tropane alkaloid used in medicine for its anticholinergic effects.
Uniqueness: Aposcopolamine Hydrochloride Salt is unique due to its specific ester structure and its bioactive properties derived from plant sources. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in both academic and industrial settings .
Properties
Molecular Formula |
C17H20ClNO3 |
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Molecular Weight |
321.8 g/mol |
IUPAC Name |
[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate;hydrochloride |
InChI |
InChI=1S/C17H19NO3.ClH/c1-10(11-6-4-3-5-7-11)17(19)20-12-8-13-15-16(21-15)14(9-12)18(13)2;/h3-7,12-16H,1,8-9H2,2H3;1H/t12?,13-,14+,15-,16+; |
InChI Key |
QAVHVYYGPPOIEY-KNQPDFRMSA-N |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(=C)C4=CC=CC=C4.Cl |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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